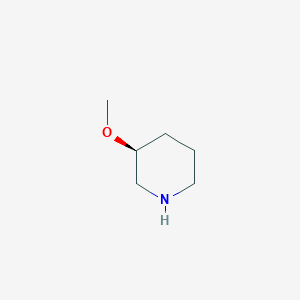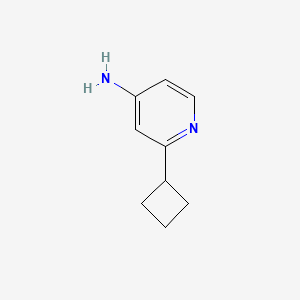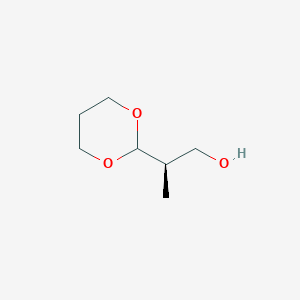![molecular formula C8H7N5S2 B2690352 4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine CAS No. 187596-87-8](/img/structure/B2690352.png)
4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole and thiazole rings in separate steps, followed by their connection via an appropriate linker. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole and thiazole rings, which are aromatic and thus contribute to the compound’s stability. The presence of the methyl group on the triazole ring could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As an organic compound containing multiple heterocyclic rings, this compound could participate in a variety of chemical reactions. The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the triazole and thiazole rings could contribute to its stability and reactivity .Scientific Research Applications
Synthesis and Potential Biological Activities
Several studies have focused on the synthesis of novel compounds containing the 1,2,4-triazole and thiazole rings, which are of interest due to their potential biological activities. For instance, derivatives of this chemical structure have been synthesized to explore their antimicrobial and antifungal properties against a variety of microorganisms (Taha, 2008; Patel et al., 2012). Furthermore, the anti-inflammatory and anticancer activities of these derivatives have been evaluated, revealing promising results in specific models (Tozkoparan et al., 1999; Havrylyuk et al., 2010).
Antimicrobial and Antifungal Applications
Compounds synthesized from this chemical structure have shown significant antimicrobial and antifungal activities. Research has demonstrated their effectiveness against bacterial and fungal strains, suggesting potential for development into new therapeutic agents (Indorkar et al., 2012).
Plant-Growth Regulatory Activities
The compound and its derivatives have also been investigated for their plant-growth regulatory activities. Initial bioassays indicate that these compounds exhibit promising effects in regulating plant growth, highlighting their potential use in agricultural applications (Qin et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazoles, have been reported to exhibit diverse biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It’s worth noting that similar compounds have shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. This could include studies to determine its mechanism of action, as well as investigations into its potential uses in fields such as medicine or materials science .
properties
IUPAC Name |
4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5S2/c1-4-6(5-2-14-7(9)12-5)15-8-10-3-11-13(4)8/h2-3H,1H3,(H2,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILSYPHDMHALAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CSC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2690269.png)
![2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2690270.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-(3-pyridinyl)-1H-pyrrole-3-carboxylic acid](/img/structure/B2690277.png)

![Ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2690281.png)





![N-cyclohexyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2690289.png)

![Methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride](/img/structure/B2690291.png)
